molecular formula C16H15N7O5S B11588278 1-Ethyl-4-nitro-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide

1-Ethyl-4-nitro-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide

Cat. No.: B11588278
M. Wt: 417.4 g/mol
InChI Key: FRVHUIPMPPZKIV-UHFFFAOYSA-N
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Description

1-Ethyl-4-nitro-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a nitro group, and a sulfamoyl-substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-nitro-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with a suitable sulfonamide derivative.

    Coupling with Pyrimidine: The final step involves coupling the intermediate with a pyrimidine derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-nitro-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and sulfamoyl groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

1-Ethyl-4-nitro-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-nitro-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-nitro-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}-1H-pyrazole-4-carboxamide
  • 1-Ethyl-4-nitro-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide

Uniqueness

1-Ethyl-4-nitro-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group, sulfamoyl group, and pyrimidine moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H15N7O5S

Molecular Weight

417.4 g/mol

IUPAC Name

1-ethyl-4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C16H15N7O5S/c1-2-22-10-13(23(25)26)14(20-22)15(24)19-11-4-6-12(7-5-11)29(27,28)21-16-17-8-3-9-18-16/h3-10H,2H2,1H3,(H,19,24)(H,17,18,21)

InChI Key

FRVHUIPMPPZKIV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)[N+](=O)[O-]

Origin of Product

United States

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